1-(3-Chlorophenyl)guanidine

Vue d'ensemble

Description

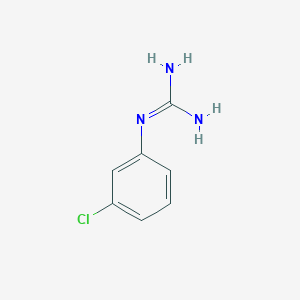

1-(3-Chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-chlorophenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the reaction of 3-chloroaniline with thiourea in the presence of a catalyst such as copper(II) chloride. This reaction also proceeds through the formation of an intermediate, which is subsequently hydrolyzed to produce 1-(3-Chlorophen

Activité Biologique

1-(3-Chlorophenyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉ClN₄, characterized by a guanidine functional group attached to a chlorophenyl moiety at the meta position. Its structure contributes to its reactivity and biological activity, allowing it to participate in various chemical reactions, including nucleophilic attacks and cycloaddition reactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : The compound has been evaluated for its potential as an anti-inflammatory agent. Studies suggest it may modulate inflammatory pathways, influencing cytokine production and immune responses.

- Cytotoxicity Against Cancer Cell Lines : Investigations have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it demonstrated notable activity against lung carcinoma cells (A549), with cytotoxicity assessed through alamarBlue assays .

- Mechanisms of Action : The compound's mechanism of action is thought to involve interactions with specific receptors and enzymes, influencing cellular signaling pathways. This interaction is crucial for understanding its therapeutic potential and side effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Study : A study evaluated the effects of this compound on A549 lung carcinoma cells. The results indicated significant cytotoxicity, with an IC₅₀ value determined through dose-response assays. The compound's impact on cell viability was compared with other guanidine derivatives, showing superior activity .

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce the expression of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)guanidine | Para-substituted phenyl group | Anti-inflammatory properties |

| 1-(2-Chlorophenyl)guanidine | Ortho-substituted phenyl group | Antimicrobial activity |

| Guanidine | Basic structure without substituents | Broad-spectrum biological activity |

| Nitroguanidine | Contains nitro group | Limited medicinal use |

This table illustrates how variations in substituents affect the biological properties of guanidine derivatives.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Receptor Interaction : The compound interacts with various receptors involved in inflammation and cancer progression. Understanding these interactions is vital for drug development.

- Cellular Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

Applications De Recherche Scientifique

Pharmacological Applications

1-(3-Chlorophenyl)guanidine has been primarily studied for its interactions with serotonin receptors, particularly the 5-HT3 receptor. This receptor is implicated in various physiological processes, including emesis (vomiting) and the modulation of anxiety and pain.

Case Study: 5-HT3 Receptor Agonism

Research indicates that this compound acts as a partial agonist at the 5-HT3 receptor. In animal models, it has shown potential for treating chemotherapy-induced nausea and vomiting. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in managing central nervous system-related conditions .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Receptor Target | 5-HT3 |

| Agonist Character | Partial |

| Blood-Brain Barrier Penetration | Yes |

| Therapeutic Potential | Anti-emetic |

Environmental Chemistry

In environmental studies, this compound is analyzed for its degradation products and toxicity in water treatment processes. It is often evaluated alongside chlorinated derivatives to understand its environmental impact.

Case Study: Toxicity Assessment

A study investigated the cytotoxic effects of this compound and its chlorinated derivatives on human cell lines. The findings revealed that while the parent compound exhibited moderate toxicity, its chlorinated derivatives demonstrated significantly higher cytotoxicity, raising concerns about their presence in treated water systems .

Table 2: Cytotoxicity of this compound and Derivatives

| Compound | Cytotoxicity (IC50 μM) |

|---|---|

| This compound | 25 |

| 1-(4-Chlorophenyl)-3-phenylguanidine | 15 |

| DPG (1,3-Diphenylguanidine) | 10 |

Synthesis of Novel Compounds

The synthesis of derivatives of guanidine compounds, including this compound, has been a focal point in developing new therapeutic agents. Novel guanidines have been designed to target histamine receptors, showing promise as potential treatments for various disorders .

Case Study: Histamine H3 Receptor Antagonists

Recent studies have synthesized guanidine derivatives that function as antagonists at histamine H3 receptors, with some exhibiting dual activity against cancer cell viability and acetylcholinesterase inhibition. This dual-action mechanism suggests potential applications in treating both neurological disorders and cancers .

Table 3: Novel Guanidines and Their Activities

| Compound Name | Target Receptor | Activity |

|---|---|---|

| ADS10310 | Histamine H3R | Antagonist |

| ADS10301 | MDA-MB-231 Cancer Cells | Cytotoxicity |

| ADS10306 | MCF-7 Cancer Cells | Cytotoxicity |

Propriétés

IUPAC Name |

2-(3-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLMIHRZURMFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438841 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-41-1 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.